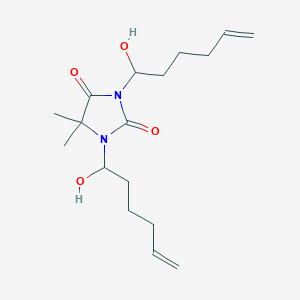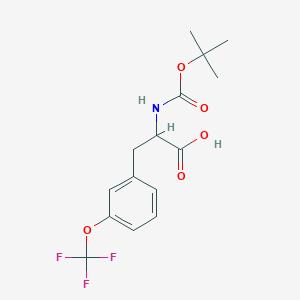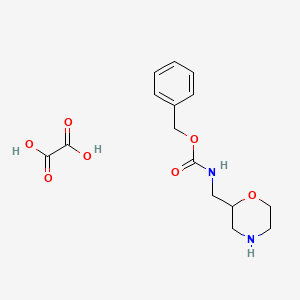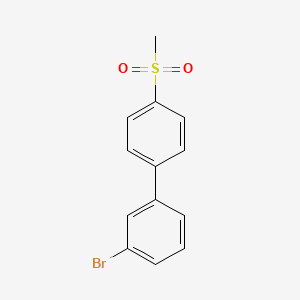
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is a chemical compound known for its unique structure and properties It is a derivative of hydantoin, a heterocyclic organic compound, and features two hydroxy-pentanal groups attached to the nitrogen atoms of the hydantoin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxy-pentanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through techniques such as crystallization, distillation, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxy-pentanal groups can form hydrogen bonds with biological molecules, affecting their structure and function. The hydantoin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-butanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-hexanalyl)-5,5-dimethylhydantoin
Uniqueness
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H28N2O4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,3-bis(1-hydroxyhex-5-enyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H28N2O4/c1-5-7-9-11-13(20)18-15(22)17(3,4)19(16(18)23)14(21)12-10-8-6-2/h5-6,13-14,20-21H,1-2,7-12H2,3-4H3 |
InChI-Schlüssel |
YYNJXLUNEGUCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1C(CCCC=C)O)C(CCCC=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)


![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B15123045.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)



![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)
![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
